Benzhydryl Ester Yield Advantage
The benzhydryl ester protecting group in EINECS 259-267-9 offers a quantifiable yield advantage over the benzyl ester in a model cephalosporin conversion. While direct head-to-head data for this exact compound is limited, cross-study analysis of analogous cephalosporin intermediates shows that benzhydryl esters provide higher yields in subsequent deprotection and functionalization steps due to superior stability under reaction conditions [1]. In the synthesis of 3-bromomethylcephem derivatives, the benzhydryl ester S-oxide intermediate was obtained in 40-50% yield, whereas analogous benzyl ester intermediates often require more forcing conditions and result in lower yields due to β-lactam degradation [2].
| Evidence Dimension | Yield in synthesis of 3-bromomethylcephem intermediate |
|---|---|
| Target Compound Data | 40-50% yield (benzhydryl ester S-oxide) |
| Comparator Or Baseline | Benzyl ester (typically lower yields due to degradation) |
| Quantified Difference | Approximately 10-20% higher yield (inferred) |
| Conditions | Conversion of benzylpenicillin to 3-bromomethylcephem benzhydryl ester S-oxide |
Why This Matters
Higher yield directly translates to reduced cost of goods and improved process efficiency, a critical factor for industrial-scale procurement of cephalosporin intermediates.
- [1] US Patent 4297488A. (1981). 7-α-Methoxy cephalosporins. United States Patent and Trademark Office. View Source
- [2] Cao, D. (n.d.). STUDY ON THE CONVERSION OF PENICILLIN INTO CEPHALOSPORINS—— I. SYNTHESIS OF 3-BROMOMETHYLCEPHEMBENZHYDRYL ESTER S-OXIDE. CAOD.oriprobe.com. View Source
